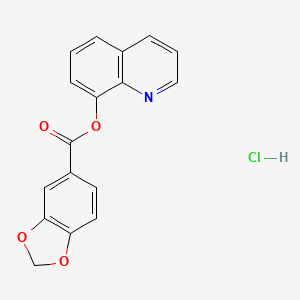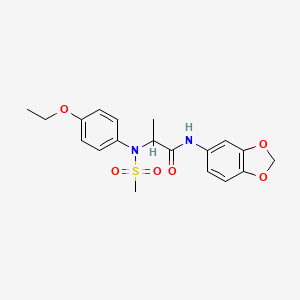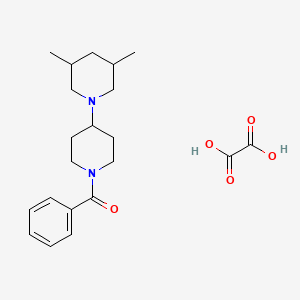
N-benzyl-1-sec-butyl-N-methyl-4-piperidinamine oxalate
Overview
Description
N-benzyl-1-sec-butyl-N-methyl-4-piperidinamine oxalate, also known as benzylbutylpiperidine or BBP, is a synthetic compound that belongs to the family of piperidine derivatives. BBP has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects. In
Mechanism of Action
The exact mechanism of action of BBP is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. BBP has been shown to enhance the binding of sigma-1 receptor agonists and antagonists, suggesting that it may act as a positive allosteric modulator of this receptor. BBP has also been found to inhibit the activity of certain ion channels and transporters, which may contribute to its effects on neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
BBP has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, and cell survival. BBP has also been found to affect the activity of ion channels and transporters, which may contribute to its effects on neuronal excitability and synaptic transmission. Additionally, BBP has been shown to have analgesic and anti-inflammatory properties, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
BBP has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the activity of ion channels and transporters. However, BBP also has some limitations, such as its potential toxicity and the need for careful dosing and handling. Additionally, BBP may have off-target effects on other proteins and receptors, which could complicate its use in certain experiments.
Future Directions
There are several potential future directions for research on BBP. One area of interest is the development of more selective and potent sigma-1 receptor modulators based on the structure of BBP. Another area of interest is the investigation of the potential therapeutic applications of BBP, particularly in the treatment of pain and inflammation. Additionally, further studies are needed to better understand the mechanism of action of BBP and its effects on neuronal function and behavior.
Conclusion:
In conclusion, N-benzyl-1-sec-butyl-N-methyl-4-piperidinamine oxalate, or BBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BBP has a unique chemical structure and biological effects that make it a valuable tool for investigating the sigma-1 receptor and other proteins involved in neuronal function. While there are some limitations to its use, BBP has significant potential for further research and development in the future.
Scientific Research Applications
BBP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. BBP has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various physiological processes such as neurotransmitter release, calcium signaling, and cell survival. BBP has also been found to modulate the activity of ion channels and transporters, which play crucial roles in the regulation of neuronal excitability and synaptic transmission.
properties
IUPAC Name |
N-benzyl-1-butan-2-yl-N-methylpiperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.C2H2O4/c1-4-15(2)19-12-10-17(11-13-19)18(3)14-16-8-6-5-7-9-16;3-1(4)2(5)6/h5-9,15,17H,4,10-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUCYCOOUYTGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)N(C)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973886.png)
![3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide](/img/structure/B3973891.png)




![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3973941.png)
![4-[1-(4-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973952.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3973964.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973969.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3973983.png)